Lipophilicity Comparison: –OCF₃ vs –CF₃ Analog in Identical Substitution Pattern
The target compound, bearing a trifluoromethoxy (–OCF₃) group, exhibits a computed XLogP3 of 3.9, whereas the direct analog 1-(difluoromethoxy)-3-nitro-5-(trifluoromethyl)benzene (CAS 1227512-38-0), which replaces –OCF₃ with –CF₃, shows an XLogP3 of approximately 3.3 [1]. The higher lipophilicity of the –OCF₃ derivative can enhance membrane permeability in biological assays, a critical factor in medicinal chemistry lead optimization [1].
Higher logP may support membrane permeability in cell-based assay design.
Computed value; experimental logP confirmation recommended.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 1-(Difluoromethoxy)-3-nitro-5-(trifluoromethyl)benzene (CAS 1227512-38-0); XLogP3 ≈ 3.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 0.6 log unit increase in XLogP3 translates to approximately 4-fold higher partition coefficient, which significantly impacts compound distribution in biological systems and extraction efficiency in synthetic workup.
- [1] PubChem computed properties for CAS 1807182-91-7 and CAS 1227512-38-0. National Center for Biotechnology Information. View Source
